4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
Descripción
4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a synthetic small molecule featuring a butanoic acid backbone substituted with a 4-oxo group, a piperazine ring at position 2, and a (3-chloro-4-methylphenyl)amino moiety at position 3. This compound is structurally designed to combine aromatic and heterocyclic pharmacophores, which are commonly leveraged in medicinal chemistry for targeting enzymes or receptors.
Propiedades
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-10-2-3-11(8-12(10)16)18-14(20)9-13(15(21)22)19-6-4-17-5-7-19/h2-3,8,13,17H,4-7,9H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXMIUWBGCCPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)N2CCNCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 3-chloro-4-methylaniline with a suitable acylating agent to form an intermediate amide.
Introduction of the Piperazine Ring: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Final Coupling and Oxidation: The final step involves coupling the intermediate with a butanoic acid derivative, followed by oxidation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key Observations :
- Aromatic Substitutions: The target compound’s (3-chloro-4-methylphenyl)amino group introduces steric bulk and lipophilicity compared to simpler chlorophenyl analogs (e.g., and ). The methyl group may enhance metabolic stability relative to purely halogenated analogs.
- Piperazine Modifications: Substituting piperazine with phenoxy () or methyl groups () alters polarity and hydrogen-bonding capacity. The unmodified piperazine in the target compound may enhance solubility but reduce membrane permeability compared to lipophilic derivatives.
Physicochemical and Predicted Properties
Implications :
- The target compound’s carboxylic acid group (pKa ~2.3) ensures ionization at physiological pH, enhancing aqueous solubility but limiting blood-brain barrier penetration.
- Higher logP compared to (1.4) suggests increased lipophilicity, which may improve cell membrane interaction but reduce solubility.
Actividad Biológica
The compound 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid , also known by its chemical formula and CAS number 3841-29-0, is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN2O |
| Molecular Weight | 308.77 g/mol |
| CAS Number | 3841-29-0 |
| Structure | Chemical Structure |
The biological activity of 4-((3-Chloro-4-methylphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is primarily attributed to its interaction with various molecular targets in the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes, particularly in cancer and neurological disorders.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A431 (epidermoid carcinoma), HT29 (colorectal carcinoma), and Jurkat (T-cell leukemia).
- IC50 Values : The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating potent cytotoxicity.
Neuropharmacological Effects
Additionally, the compound has been investigated for its neuropharmacological effects. The piperazine moiety is known to enhance central nervous system activity, suggesting potential applications in treating anxiety or depression.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on A431 and HT29 cell lines.
- Findings : The compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.
- : Indicates strong potential as an anticancer agent.
-
Neuropharmacology Study :
- Objective : Assess the anxiolytic effects in animal models.
- Methodology : Administered at varying doses (5 mg/kg to 20 mg/kg).
- Results : Significant reduction in anxiety-like behavior was observed at the higher doses, suggesting a dose-dependent effect.
Comparative Efficacy
To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:
| Compound Name | IC50 (µM) | Target Disease |
|---|---|---|
| 4-((3-Chloro-4-methylphenyl)amino)-4-oxo... | 10 | Cancer |
| Doxorubicin | 12 | Cancer |
| Fluoxetine | 15 | Depression/Anxiety |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
